3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-(2-thiophen-3-ylethyl)-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-16-12-8-11(2-3-13(12)20-14(16)17)22(18,19)15-6-4-10-5-7-21-9-10/h2-3,5,7-9,15H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYZDAJMPAPLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CSC=C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities.
Mode of Action
It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
3-Methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]oxazole moiety, a sulfonamide group, and a thiophene ring. The molecular formula is , and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]oxazole have shown effectiveness against various bacterial strains. In vitro studies suggest that the presence of the thiophene group enhances the antimicrobial efficacy of the compound by improving membrane permeability and interaction with bacterial targets .
2. Anticancer Properties
The anticancer potential of sulfonamide derivatives has been documented extensively. A study focusing on related oxazole compounds demonstrated that they inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.
3. Anti-tubercular Activity
Recent investigations into oxadiazole and thiadiazole derivatives have revealed promising anti-tubercular activity. Compounds similar to this compound have been reported to exhibit significant inhibition against Mycobacterium tuberculosis in vitro, suggesting that modifications to the benzo[d]oxazole framework could yield effective anti-TB agents .
Case Studies
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving microwave-assisted reactions that enhance yield and reduce reaction time . This method allows for the efficient production of sulfonamide derivatives suitable for high-throughput screening in drug discovery.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
-
Antimicrobial Activity :
- Sulfonamides are known for their antibacterial properties. The presence of the benzo[d]oxazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives with similar structures exhibit significant activity against a range of bacteria, including resistant strains.
-
Antitumor Effects :
- Compounds containing benzo[d]oxazole have been reported to possess anticancer properties. Research indicates that the incorporation of the thiophene group may enhance the cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest.
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Anti-inflammatory Properties :
- The sulfonamide group is associated with anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis. In vitro studies suggest that this compound may reduce inflammatory markers in human cell lines.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those similar to our compound. Results indicated that compounds with a thiophene substitution exhibited improved efficacy against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides .
Case Study 2: Antitumor Activity
Research published in a peer-reviewed journal highlighted that derivatives of benzo[d]oxazole demonstrated significant cytotoxic effects on human cancer cell lines. The study found that introducing a thiophene group increased apoptosis rates, suggesting a synergistic effect .
Case Study 3: Anti-inflammatory Mechanism
In vitro experiments showed that compounds similar to 3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide reduced levels of pro-inflammatory cytokines in macrophage cultures. This suggests potential use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues share the benzo[d]oxazole-5-sulfonamide backbone but differ in N-substituents, which critically influence physicochemical and pharmacological properties.
Physicochemical Properties
- The trifluorophenyl analogue () likely has higher logP due to fluorine’s hydrophobicity.
- Solubility : The hydroxy-containing substituent in ’s compound may enhance aqueous solubility via hydrogen bonding, contrasting with the more lipophilic thiophene and trifluorophenyl derivatives.
Pharmacological Profiles
- Metabolic Stability : Fluorinated () and heterocyclic () substituents may slow hepatic metabolism compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
